2-(4-Bromophenyl)-2-oxoethyl 8-chloro-2-(4-methoxyphenyl)quinoline-4-carboxylate
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Overview
Description
2-(4-Bromophenyl)-2-oxoethyl 8-chloro-2-(4-methoxyphenyl)quinoline-4-carboxylate is a complex organic compound that belongs to the quinoline family. This compound is characterized by the presence of a quinoline core, substituted with various functional groups including bromophenyl, methoxyphenyl, and chloro groups. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-2-oxoethyl 8-chloro-2-(4-methoxyphenyl)quinoline-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Introduction of Substituents: The bromophenyl and methoxyphenyl groups can be introduced through electrophilic aromatic substitution reactions. The chloro group can be introduced via chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride.
Esterification: The final step involves the esterification of the quinoline carboxylic acid with 2-(4-bromophenyl)-2-oxoethanol under acidic conditions to form the desired ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenyl)-2-oxoethyl 8-chloro-2-(4-methoxyphenyl)quinoline-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, alkoxides.
Major Products Formed
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted quinoline derivatives.
Scientific Research Applications
2-(4-Bromophenyl)-2-oxoethyl 8-chloro-2-(4-methoxyphenyl)quinoline-4-carboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Material Science: The compound’s unique electronic properties make it useful in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Research: It is used as a probe to study enzyme interactions and protein-ligand binding.
Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)-2-oxoethyl 8-chloro-2-(4-methoxyphenyl)quinoline-4-carboxylate involves its interaction with molecular targets such as DNA and enzymes. The compound can intercalate into DNA, disrupting its structure and inhibiting replication. Additionally, it can bind to enzyme active sites, inhibiting their catalytic activity. The presence of multiple functional groups allows for diverse interactions with biological molecules, contributing to its pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
2-(4-Bromophenyl)-2-oxoethyl 8-chloroquinoline-4-carboxylate: Lacks the methoxy group, resulting in different electronic properties.
2-(4-Methoxyphenyl)-2-oxoethyl 8-chloroquinoline-4-carboxylate: Lacks the bromophenyl group, affecting its reactivity and interactions.
2-(4-Bromophenyl)-2-oxoethyl 8-chloro-2-phenylquinoline-4-carboxylate: Lacks the methoxy group, altering its biological activity.
Uniqueness
The presence of both bromophenyl and methoxyphenyl groups in 2-(4-Bromophenyl)-2-oxoethyl 8-chloro-2-(4-methoxyphenyl)quinoline-4-carboxylate imparts unique electronic and steric properties, enhancing its reactivity and potential applications in various fields. The combination of these substituents allows for diverse chemical modifications and interactions, making it a versatile compound for scientific research.
Properties
Molecular Formula |
C25H17BrClNO4 |
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Molecular Weight |
510.8 g/mol |
IUPAC Name |
[2-(4-bromophenyl)-2-oxoethyl] 8-chloro-2-(4-methoxyphenyl)quinoline-4-carboxylate |
InChI |
InChI=1S/C25H17BrClNO4/c1-31-18-11-7-15(8-12-18)22-13-20(19-3-2-4-21(27)24(19)28-22)25(30)32-14-23(29)16-5-9-17(26)10-6-16/h2-13H,14H2,1H3 |
InChI Key |
AJPWCBJZDDATQJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=C(C=CC=C3Cl)C(=C2)C(=O)OCC(=O)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
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